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6-(Hydroxymethyl)-5-hydroxyuracil - 80029-06-7

6-(Hydroxymethyl)-5-hydroxyuracil

Catalog Number: EVT-3292133
CAS Number: 80029-06-7
Molecular Formula: C5H6N2O4
Molecular Weight: 158.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Hydroxyuracil (5-OHU) is an oxidized pyrimidine base formed primarily through the oxidative deamination of cytosine. [, , ] This modification holds significant biological relevance as it can lead to mutations in DNA, potentially contributing to various diseases. [, ]

Uracil

  • Relevance: Uracil forms the core structure of 6-(Hydroxymethyl)-5-hydroxyuracil. The addition of a hydroxymethyl group at the 6th position and a hydroxyl group at the 5th position differentiates 6-(Hydroxymethyl)-5-hydroxyuracil from uracil. []

5-Hydroxyuracil

  • Compound Description: 5-Hydroxyuracil is a pyrimidine base, resulting from the oxidative deamination of cytosine. It can cause DNA mutations, potentially leading to GC to AT transitions. [] This compound exhibits significance in studying oxidative DNA damage and its mutagenic potential.
  • Relevance: 5-Hydroxyuracil shares a close structural resemblance with 6-(Hydroxymethyl)-5-hydroxyuracil, differing only by the presence of a hydroxymethyl group at the 6th position in the latter. Both compounds are categorized as oxidized pyrimidine bases. []

5-(Hydroxymethyl)furfural (HMF)

  • Compound Description: 5-(Hydroxymethyl)furfural (HMF) is a platform chemical derived from dehydration of sugars like glucose and fructose. HMF holds potential as a renewable feedstock for various chemicals and materials. [, , ]
  • Relevance: HMF can be converted into 6-(Hydroxymethyl)pyridin-3-ol in a reaction involving ammonia and heat. This pyridinol derivative shares a similar six-membered ring structure with 6-(Hydroxymethyl)-5-hydroxyuracil, although they belong to different chemical classes (pyridines vs. pyrimidines). []

6-(Hydroxymethyl)pyridin-3-ol

  • Compound Description: 6-(Hydroxymethyl)pyridin-3-ol is a pyridinol compound found naturally in honey and formed during the heating of sugar-containing foods. []
  • Relevance: This compound is a product of the ring expansion of 5-(Hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds. Notably, both 6-(Hydroxymethyl)pyridin-3-ol and 6-(Hydroxymethyl)-5-hydroxyuracil possess a six-membered ring structure with a hydroxymethyl substituent at the 6th position, despite belonging to different chemical classes (pyridines vs. pyrimidines). []

6-Hydroxymethyl-7,8-dihydropterin

  • Compound Description: 6-Hydroxymethyl-7,8-dihydropterin serves as a substrate for the enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) in the folate biosynthesis pathway. This enzymatic reaction is crucial for microorganisms, making HPPK a potential target for antimicrobial agents. [, , , ]
  • Relevance: While not a pyrimidine derivative, 6-Hydroxymethyl-7,8-dihydropterin shares a structural feature with 6-(Hydroxymethyl)-5-hydroxyuracil - the presence of a hydroxymethyl group at the 6th position of their respective ring systems. The shared hydroxymethyl group may influence their interactions with enzymes or other biological targets. [, , , ]

Thymine Glycol (Tg)

  • Compound Description: Thymine glycol is a common DNA lesion arising from oxidative damage to thymine bases. This lesion can disrupt DNA replication and transcription processes. []
  • Relevance: Similar to 6-(Hydroxymethyl)-5-hydroxyuracil, thymine glycol is a product of oxidative damage, albeit to DNA. Both highlight the susceptibility of pyrimidines to oxidative modifications. []
Source and Classification

6-(Hydroxymethyl)-5-hydroxyuracil is derived from uracil, a fundamental component of RNA. It is classified under the category of modified nucleobases, which are known for their roles in various biochemical processes, including the regulation of gene expression and cellular signaling pathways. The compound's chemical structure includes hydroxymethyl and hydroxy functional groups, which contribute to its reactivity and biological activity.

Synthesis Analysis

The synthesis of 6-(Hydroxymethyl)-5-hydroxyuracil typically involves the hydroxymethylation of uracil derivatives. A common synthetic route includes:

  1. Starting Material: Uracil or its derivatives.
  2. Reagents: Formaldehyde or other hydroxymethylating agents.
  3. Conditions: The reaction is generally conducted under acidic or basic conditions to facilitate the introduction of the hydroxymethyl group.

For instance, one method involves treating uracil with formaldehyde in the presence of a base, which promotes the formation of the hydroxymethyl group at the 6-position of uracil. This method can be optimized by adjusting temperature, pH, and reaction time to achieve higher yields and purity of the product .

Molecular Structure Analysis

The molecular structure of 6-(Hydroxymethyl)-5-hydroxyuracil can be described as follows:

  • Molecular Formula: C6_{6}H8_{8}N2_{2}O3_{3}
  • Molecular Weight: 172.14 g/mol
  • Structural Features:
    • The compound features a pyrimidine ring characteristic of uracil.
    • The hydroxymethyl group (-CH2_2OH) is attached to the 6-position.
    • The hydroxy group (-OH) is located at the 5-position.

The presence of these functional groups enhances hydrogen bonding capabilities, which may influence its interaction with biological macromolecules such as proteins and nucleic acids.

Chemical Reactions Analysis

6-(Hydroxymethyl)-5-hydroxyuracil participates in various chemical reactions that are significant for its biological activity:

  1. Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, potentially altering its biological properties and interactions.
  2. Substitution Reactions: The hydroxy groups can participate in nucleophilic substitution reactions, facilitating further modifications or conjugations with other biomolecules.
  3. Dehydration Reactions: Under certain conditions, dehydration can occur, leading to the formation of more complex structures or derivatives .

These reactions are crucial for understanding how this compound might interact within biological systems or be utilized in synthetic pathways for drug development.

Mechanism of Action

The mechanism of action for 6-(Hydroxymethyl)-5-hydroxyuracil primarily relates to its role as a nucleoside analog. It may exert its effects through:

  • Inhibition of Nucleic Acid Synthesis: By mimicking natural nucleobases, it can interfere with DNA and RNA synthesis, potentially leading to mutations or cell death in rapidly dividing cells.
  • Modification of Enzyme Activity: The compound may alter the activity of enzymes involved in nucleotide metabolism, affecting cellular processes such as replication and transcription.

Research into its specific interactions at the molecular level is ongoing, with studies focusing on how it affects enzyme kinetics and binding affinities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Hydroxymethyl)-5-hydroxyuracil include:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and polar organic solvents due to its hydrophilic functional groups.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a defined range typical for similar compounds.

These properties are essential for determining how the compound can be handled in laboratory settings and its potential formulations in pharmaceutical applications.

Applications

6-(Hydroxymethyl)-5-hydroxyuracil has several notable applications:

  1. Nucleic Acid Research: Used as a probe or modifier in studies aimed at understanding RNA structure and function.
  2. Drug Development: Investigated for potential use as an antiviral or anticancer agent due to its ability to disrupt nucleic acid synthesis.
  3. Biochemical Studies: Serves as a tool for studying enzyme mechanisms related to nucleotide metabolism.

Its versatility makes it an attractive candidate for further research into therapeutic applications, particularly in targeting diseases associated with nucleic acid dysregulation .

Biological Significance and Endogenous Formation Pathways

Enzymatic Oxidation Mechanisms Involving TET Dioxygenases

The Ten-Eleven Translocation (TET) family of Fe(II)/α-ketoglutarate-dependent dioxygenases plays a central role in the stepwise oxidation of 5-methylcytosine (5-mC) in DNA. While their primary activity generates 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC), evidence suggests a potential link to 5-hmU formation through deamination intermediates [2] [9].

The pathway involves:

  • TET-Mediated Oxidation: TET enzymes (TET1, TET2, TET3) successively oxidize 5-mC to 5-hmC, then to 5-fC, and finally to 5-caC [9].
  • Deamination: The oxidized cytosine derivatives, particularly 5-hmC and 5-fC, are susceptible to deamination by enzymes like Activation-Induced Deaminase (AID) or through spontaneous hydrolytic deamination. Deamination of 5-hmC generates 5-hmU directly, creating a 5-hmU:G mispair. Deamination of 5-fC yields 5-formyluracil (5-fU) [2] [5].
  • Repair Context: The 5-hmU:G mispair is a potent substrate for specific DNA glycosylases, primarily Thymine DNA Glycosylase (TDG) and Single-Strand-Selective Monofunctional Uracil DNA Glycosylase 1 (SMUG1). Excision of 5-hmU by these glycosylases initiates the Base Excision Repair (BER) pathway, leading to its replacement with an unmodified cytosine [2] [5] [9]. This TET-deamination-BER axis constitutes a proposed pathway for active DNA demethylation [9].

Although TET enzymes do not directly produce 5-hmU from thymine, their generation of deamination-prone intermediates (5-hmC/5-fC) provides a significant enzymatic route for 5-hmU formation within the dynamic cycle of cytosine methylation and demethylation [2] [9].

Thymine Dioxygenase-Catalyzed Hydroxymethylation

In contrast to the indirect route involving oxidized cytosines, a direct enzymatic pathway for 5-hmU generation exists in specific biological contexts. This involves thymine dioxygenases or hydroxylases that directly modify the methyl group of thymine:

  • Bacteriophage Enzymes: In certain Bacillus subtilis bacteriophages (e.g., SP8, SPO1, Φe), specialized phage-encoded enzymes hydroxylate the methyl group of thymine residues in DNA. This results in the near-complete (>99%) replacement of thymine with 5-hmU in the phage genome [1] [8]. The primary function appears to be evasion of the host bacterial restriction-modification (RM) systems, as the hydroxymethylated base is poorly recognized by host restriction enzymes [1].
  • Kinetoplastid Enzymes: In parasitic protozoa of the order Kinetoplastida (e.g., Trypanosoma brucei, Leishmania spp.), thymidine hydroxylases (JBP1 and JBP2) catalyze the formation of 5-hmU as the first step in the biosynthesis of base J (β-D-glucosyl-hydroxymethyluracil) [1] [2]. Base J is a hypermodified base involved in regulating RNA polymerase II transcription termination [2].
  • Mechanism: These enzymes directly incorporate a hydroxyl group (-OH) onto the methyl carbon (C5) of thymine or deoxythymidine monophosphate (dTMP) within DNA, yielding 5-hmU [1] [8]. This is a specific enzymatic hydroxymethylation distinct from the radical-mediated processes.

Table 1: Enzymatic Pathways for 5-hmU Formation

PathwayKey EnzymesSubstratePrimary ProductBiological ContextFunction
TET-Deamination-BERTET1/2/3, AID (or spont.), TDG/SMUG15-Methylcytosine (5-mC) in DNA5-hmU (intermediate)Mammalian cells, embryonic development, brain, stem cellsActive DNA demethylation, potential epigenetic regulation?
Direct Thymine HydroxylationPhage thymine hydroxylaseThymine in DNA5-hmUSPO1, SP8, etc. bacteriophagesEvasion of host restriction systems
Direct Thymine HydroxylationJBP1, JBP2Thymine in DNA5-hmUKinetoplastid protozoa (T. brucei, Leishmania)Precursor for base J synthesis; transcriptional regulation (via base J)

Non-Enzymatic Radical-Mediated Formation via Reactive Oxygen Species

A major source of 5-hmU in cellular DNA, particularly under conditions of oxidative stress, is the direct reaction of thymine with Reactive Oxygen Species (ROS). This pathway operates independently of enzymatic catalysis [2] [6] [8].

  • Hydroxyl Radical Attack: The highly reactive hydroxyl radical (•OH), generated via Fenton chemistry (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) or radiolysis of water, attacks thymine primarily at the C5-C6 double bond. Addition to C5 creates the 6-hydroxy-5-yl thymine radical [6] [10].
  • Peroxyl Radical Formation & Decomposition: In the presence of oxygen (O₂), the C5 carbon-centered radical rapidly adds O₂, forming a peroxyl radical (5-(uracilyl)methylperoxyl radical). This peroxyl radical can undergo various reactions, including intramolecular rearrangements, hydrogen atom abstraction, or decomposition. A key decomposition pathway involves the loss of •O₂⁻ (superoxide anion radical), resulting directly in the formation of 5-hydroxymethyluracil (5-hmU) [6] [8].
  • Clustered Lesions & DSBs: ROS attack, particularly at biologically relevant low levels of H₂O₂, can generate oxidative clustered DNA lesions (OCDLs). These are defined as two or more closely spaced (within 10-20 bp) oxidized bases, abasic sites, or single-strand breaks (SSBs). 5-hmU can be a component of such clusters. Importantly, processing of closely spaced lesions (e.g., two opposing SSBs or an SSB near a base lesion like 5-hmU) by DNA repair enzymes can lead to the formation of highly cytotoxic and mutagenic double-strand breaks (DSBs) [6]. This mechanism links oxidative 5-hmU formation to genomic instability.
  • Radical Migration: Radical damage can also "migrate". For instance, oxidation of adenine generates an N6-adeninyl radical, which can abstract a hydrogen atom from the methyl group of an adjacent thymine. This generates the 5-(uracilyl)methyl radical, which then adds O₂ forming the peroxyl radical and subsequently decomposes to 5-hmU (or 5-formyluracil, 5-fU) [8].

This radical-mediated pathway is considered the primary source of 5-hmU in genomic DNA under conditions of oxidative stress, inflammation, or exposure to ionizing radiation [2] [6] [10]. Its occurrence is stochastic and dependent on ROS availability and proximity to metal ions.

Metabolic Precursors and Biochemical Flux Analysis

While thymidine (dT) is the direct precursor nucleotide for thymine incorporation into DNA, the metabolic pathways feeding into the formation of 5-hmU are complex and involve both nucleotide metabolism and the dynamics of DNA modification/damage. Biochemical Flux Analysis (BFA), particularly using stable isotopes, offers a powerful approach to quantify these fluxes:

  • Precursors:
  • Thymidine/Thymine: The fundamental precursor for radical-mediated or phage/kinetoplastid enzymatic 5-hmU formation is the thymine base itself within DNA.
  • 5-Methylcytosine (5-mC): For the TET-deamination pathway, 5-mC is the metabolic precursor. The cellular pool of S-adenosylmethionine (SAM) fuels the maintenance and de novo DNA methylation establishing 5-mC.
  • α-Ketoglutarate (α-KG) & Molecular Oxygen (O₂): Essential co-substrates for TET dioxygenase activity. Cellular availability of α-KG (a TCA cycle intermediate) and O₂ significantly impact TET-mediated oxidation flux [9].
  • Ascorbate (Vitamin C): Acts as a co-factor stimulating TET enzyme activity, potentially by maintaining the enzyme-bound Fe(II) in its reduced, active state [9]. This modulates the flux from 5-mC towards oxidized derivatives and potentially to 5-hmU via deamination.
  • Reactive Oxygen Species (•OH, O₂⁻, H₂O₂): Crucial precursors and modulators for the radical-mediated formation pathway. Cellular antioxidant status (glutathione, SOD, catalase) and metal ion availability (Fe²⁺, Cu⁺) govern the flux through this damaging pathway.
  • Flux Analysis Approaches:
  • ¹³C-Tracing: Feeding cells ¹³C-labeled precursors (e.g., [U-¹³C]-glucose, [methyl-¹³C]-methionine for SAM/5-mC, or [methyl-¹³C]-thymidine) combined with mass spectrometry (LC-MS/MS, GC-MS) analysis of DNA hydrolysates allows quantification of label incorporation into 5-hmU, its potential precursors (5-mC, 5-hmC, thymine), and related metabolites [3] [7].
  • Measuring Flux Ratios: Isotopomer analysis (e.g., using NMR or high-resolution MS) of 5-hmU and its precursors (like dTTP, 5-hmC) can reveal the relative contributions of different pathways (e.g., de novo thymidylate synthesis vs. salvage, TET-oxidation vs. direct ROS attack on thymine) to the 5-hmU pool [3] [7].
  • Genome-Scale Flux Modeling (GS-MFA): Integrating labeling data, measured uptake/secretion rates (e.g., glucose, oxygen), and absolute metabolite concentrations within computational models of the metabolic network can provide a systems-level view of the fluxes leading to and from DNA modifications, including 5-hmU [3] [7]. This helps contextualize 5-hmU formation within overall cellular metabolism and energy status (e.g., TCA cycle flux influencing α-KG availability for TETs). GS-MFA is particularly powerful for understanding flux rewiring in different physiological states (e.g., normal vs. oxidative stress, stem cells vs. differentiated cells) [3] [7].
  • Kinetic Flux Profiling (KFP): Tracking the time-dependent incorporation of isotopic label into 5-hmU and its precursors after a pulse can provide kinetic parameters and flux rates for its formation and removal pathways, crucial for understanding dynamics, especially under stress conditions [7].

Table 2: Flux Analysis Approaches for 5-hmU Metabolic Pathways

Flux Analysis MethodKey Inputs/MeasurementsInformation Gained Regarding 5-hmUApplicable Pathways
¹³C Isotope Tracing¹³C-labeled precursors (Glucose, Met, dT); MS/NMR of DNA basesLabel incorporation into 5-hmU, 5-mC, 5-hmC, thymine; Precursor-product relationshipsTET-Deamination, ROS-Thymine, Phage/Kinetoplastid
Isotopomer AnalysisMass isotopomer distributions (MID, M+0, M+1, etc.)Relative contribution of different metabolic routes to 5-hmU poolTET vs. ROS pathways; Nucleotide synthesis vs. salvage
Genome-Scale MFA (GS-MFA)Labeling data + Extracellular fluxes + Metabolite conc. + Network modelQuantitative absolute fluxes in network; Impact of TCA, SAM cycle, redox statusSystems context of TET activity & ROS generation
Kinetic Flux Profiling (KFP)Time-course labeling after isotopic pulseRates of 5-hmU formation and turnover; Dynamics under stressRepair kinetics; Oxidative burst response

Understanding the metabolic fluxes converging on 5-hmU formation is essential for distinguishing its origin (enzymatic modification vs. oxidative damage) in different biological contexts and for elucidating how cellular metabolic states influence its generation and potential roles.

Properties

CAS Number

80029-06-7

Product Name

6-(Hydroxymethyl)-5-hydroxyuracil

IUPAC Name

5-hydroxy-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

InChI

InChI=1S/C5H6N2O4/c8-1-2-3(9)4(10)7-5(11)6-2/h8-9H,1H2,(H2,6,7,10,11)

InChI Key

LDWKRTJCYYBBCS-UHFFFAOYSA-N

SMILES

C(C1=C(C(=O)NC(=O)N1)O)O

Canonical SMILES

C(C1=C(C(=O)NC(=O)N1)O)O

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